

An In-depth Technical Guide to Pirimicarb for Researchers and Scientists

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Compound of Interest

Compound Name: Pirimicarb

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Pirimicarb: Core Chemical Data, Experimental Protocols, and Analysis

This technical guide provides a comprehensive overview of the carbamate insecticide **Pirimicarb**, designed for researchers, scientists, and professionals in drug development. This document details its chemical identity, mechanism of action, toxicological and efficacy data, and key experimental methodologies.

Core Chemical Information

Pirimicarb is a selective carbamate insecticide primarily used for the control of aphids in a variety of crops.^[1] Its high selectivity makes it a valuable component in integrated pest management programs.

Identifier	Value	Source
CAS Number	23103-98-2	[1][2][3][4]
Molecular Formula	C11H18N4O2	[2][3][4][5]
IUPAC Name	2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate	[5]
Molecular Weight	238.29 g/mol	[2][3][6]
Synonyms	Pirimor, Aphox, Abol, Rapid	[2][5]

Physicochemical and Toxicological Data

The following tables summarize key physicochemical properties and toxicological data for **Pirimicarb**.

Table 2.1: Physicochemical Properties of **Pirimicarb**

Property	Value	Source
Melting Point	90.5 °C	[2]
Water Solubility	2.7 g/L (at 25°C)	
Vapor Pressure	4.0 x 10 ⁻⁵ mmHg (at 30°C)	
LogP (Octanol-Water Partition Coefficient)	1.7	

Table 2.2: Acute Toxicity Data for **Pirimicarb**

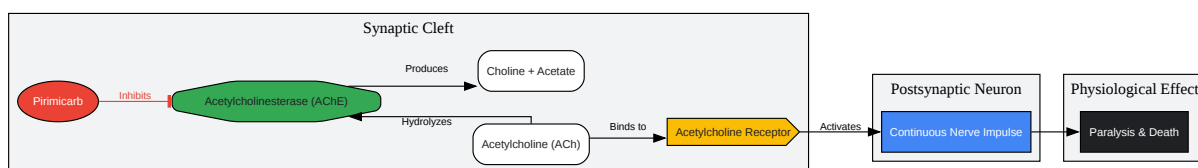
Test Organism	Route of Exposure	Toxicity Value	Source
Rat	Oral	LD50: 147 mg/kg	[2]
Rabbit	Dermal	LD50: >500 mg/kg	
Rat	Inhalation	LC50: 0.948 mg/L/4h	
Bobwhite Quail	Oral	LD50: 20.9 mg/kg	
Mallard Duck	Oral	LD50: 25.5 mg/kg	
Honeybee (<i>Apis mellifera</i>)	Contact	LD50: 4 µg/bee	

Table 2.3: Ecotoxicity Data for **Pirimicarb**

Test Organism	Endpoint	Toxicity Value	Source
Rainbow Trout (Oncorhynchus mykiss)	96h LC50	32 mg/L	
Daphnia magna	48h EC50	0.017 mg/L	
Green Algae (Selenastrum capricornutum)	72h EC50	140 mg/L	

Mechanism of Action: Acetylcholinesterase Inhibition

Pirimicarb's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, **Pirimicarb** causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.



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Mechanism of Acetylcholinesterase Inhibition by **Pirimicarb**.

Experimental Protocols

This section provides detailed methodologies for key experiments related to **Pirimicarb**.

Synthesis of Pirimicarb

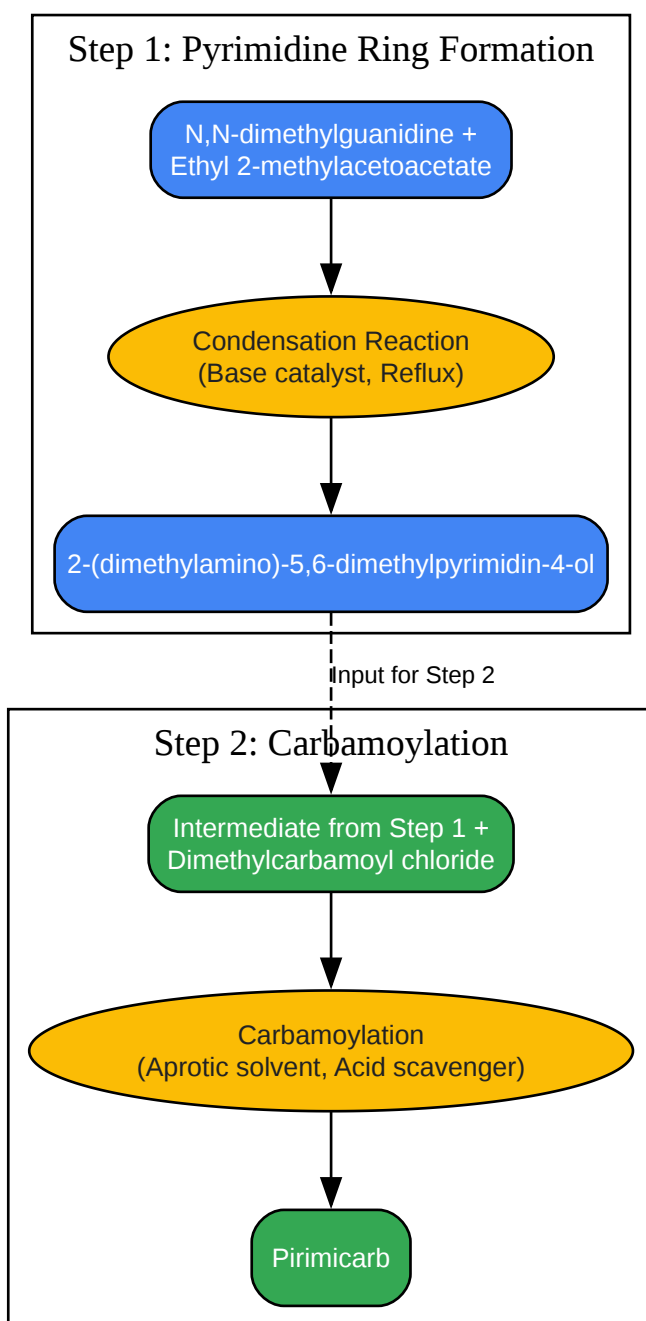
The industrial synthesis of **Pirimicarb** involves a two-step process:

Step 1: Synthesis of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

- React N,N-dimethylguanidine with ethyl 2-methylacetoacetate in the presence of a base such as sodium ethoxide.
- The reaction is typically carried out in an alcohol solvent, such as ethanol.
- The mixture is heated under reflux for several hours.
- After cooling, the product is precipitated by acidification and collected by filtration.

Step 2: Carbamoylation of 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

- The intermediate from Step 1 is dissolved in an aprotic solvent, such as toluene or dichloromethane.
- An acid scavenger, such as triethylamine or pyridine, is added.
- Dimethylcarbamoyl chloride is added dropwise to the solution while maintaining a controlled temperature.
- The reaction mixture is stirred for several hours at room temperature.
- The resulting **Pirimicarb** is isolated by washing the reaction mixture to remove byproducts and then evaporating the solvent.



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Workflow for the Industrial Synthesis of **Pirimicarb**.

Residue Analysis in Leafy Vegetables by LC-MS/MS

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Preparation and Extraction:

- Homogenize 10 g of a representative sample of leafy vegetables.
- Transfer the homogenized sample to a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

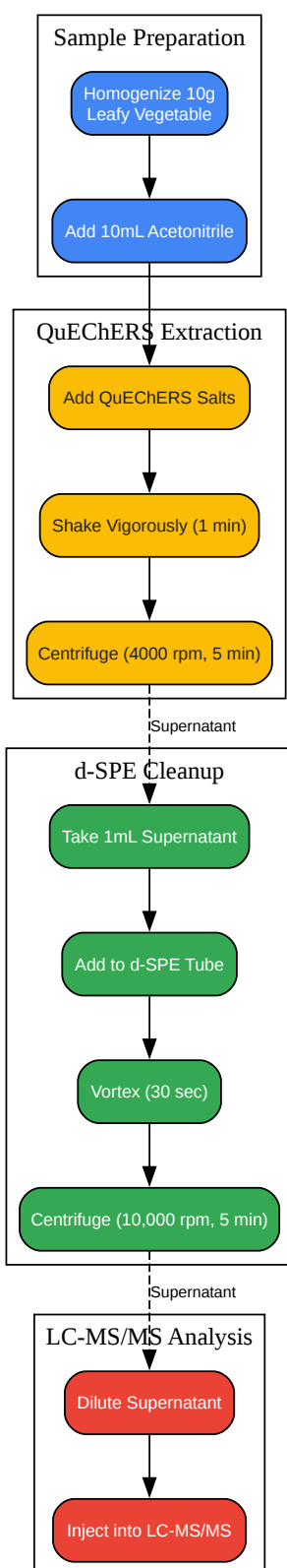
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the supernatant from the extraction step.
- Transfer it to a d-SPE tube containing 150 mg MgSO_4 , 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.

3. LC-MS/MS Analysis:

- Take the supernatant from the d-SPE step and dilute it with an appropriate solvent (e.g., 1:1 acetonitrile:water).
- Inject the sample into an LC-MS/MS system.
- LC Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm).
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: A suitable gradient from 5% to 95% B over several minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- MS/MS Conditions (Positive Electrospray Ionization - ESI+):
 - Monitor the precursor ion for **Pirimicarb** (m/z 239.2).
 - Monitor at least two product ions for quantification and confirmation (e.g., m/z 195.1 and m/z 72.1).
 - Optimize collision energy and other MS parameters for maximum sensitivity.



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Experimental Workflow for **Pirimicarb** Residue Analysis.

Acetylcholinesterase Inhibition Assay

This colorimetric assay is based on the Ellman method.

1. Reagents and Materials:

- Acetylcholinesterase (AChE) solution.
- Acetylthiocholine iodide (ATCI) as the substrate.
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
- Phosphate buffer (pH 8.0).
- **Pirimicarb** standards of known concentrations.
- 96-well microplate.
- Microplate reader.

2. Assay Procedure:

- In a 96-well plate, add 25 μ L of different concentrations of **Pirimicarb** solution (or a control with no inhibitor).
- Add 50 μ L of AChE solution to each well and incubate for 15 minutes at 25 °C.
- Add 50 μ L of DTNB solution to each well.
- To initiate the reaction, add 25 μ L of ATCI solution to each well.
- Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.
- The rate of change in absorbance is proportional to the AChE activity.

3. Data Analysis:

- Calculate the percentage of inhibition for each **Pirimicarb** concentration using the formula:
$$\% \text{ Inhibition} = [(Activity_control - Activity_sample) / Activity_control] * 100$$
- Determine the IC50 value (the concentration of **Pirimicarb** that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the **Pirimicarb** concentration.

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References

- 1. Pirimicarb - Wikipedia [en.wikipedia.org]
- 2. Pirimicarb | 23103-98-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Pirimicarb [webbook.nist.gov]
- 5. Pirimicarb | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
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